molecular formula C30H52O5 B149818 20(S),24(R)-Ocotillol

20(S),24(R)-Ocotillol

Cat. No.: B149818
M. Wt: 492.7 g/mol
InChI Key: XIGBHUXQOPWGDK-HTGHARJWSA-N
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Description

20(S),24®-Ocotillol is a dammarane-type triterpenoid compound. It is a derivative of ocotillol, which is known for its unique structural features and biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20(S),24®-Ocotillol typically involves the chemical modification of dammarane triterpenoids. One common method includes the epoxidation of dammarane derivatives, followed by selective reduction and functional group transformations. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of 20(S),24®-Ocotillol may involve large-scale extraction from natural sources, such as plants belonging to the Cyclocarya genus. The extraction process is followed by purification steps, including column chromatography and recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 20(S),24®-Ocotillol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 20(S),24®-Ocotillol, each with distinct structural and functional properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 20(S),24®-Ocotillol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

20(S),24®-Ocotillol can be compared with other dammarane-type triterpenoids:

Properties

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGBHUXQOPWGDK-HTGHARJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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20(S),24(R)-Ocotillol
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